molecular formula C17H12BrN3O5 B2814443 (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide CAS No. 1223867-80-8

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide

Cat. No. B2814443
CAS RN: 1223867-80-8
M. Wt: 418.203
InChI Key: YSJXWMGGLNSZAH-UHFFFAOYSA-N
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Description

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H12BrN3O5 and its molecular weight is 418.203. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Biological Activity

Compounds with structures related to (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide have been explored for their medicinal chemistry applications and biological activities. For example, 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines, synthesized via reactions involving aryl-bromomethyl-ketone, have shown a range of biological activities including sympathomimetic, analgesic, and anti-inflammatory properties. These compounds affect drug metabolizing enzymes and possess antioxidant potential, highlighting their relevance in therapeutic research (Rekka & Kourounakis, 2010).

Structural and Electronic Analysis

The structural and electronic factors impacting the strength of intramolecular N-H...O resonance-assisted hydrogen bonds in beta-enaminones have been analyzed, with findings applicable to the synthesis and design of compounds like (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide. Such analysis aids in understanding the electronic resonance effects and steric repulsions that influence molecular bonding and activity (Bertolasi et al., 2006).

Synthesis and Chemical Reactivity

Research on the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, closely related to the synthesis routes of (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, has led to the production of various nitrile and non-nitrile pyridine products. Such studies contribute to the broader understanding of the chemical reactivity and potential applications of these compounds in medicinal chemistry and drug development (O'Callaghan et al., 1999).

Application in Corrosion Inhibition

In a study focused on the corrosion inhibition of copper in nitric acid solutions, acrylamide derivatives similar to the (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide were examined. These compounds demonstrated effective corrosion inhibition properties, suggesting potential applications in protecting metal surfaces against corrosion. The study provided insights into the mechanisms of action and the effectiveness of these inhibitors in various concentrations (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O5/c1-26-15-8-10(7-14(16(15)22)21(24)25)6-11(9-19)17(23)20-13-5-3-2-4-12(13)18/h2-8,22H,1H3,(H,20,23)/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJXWMGGLNSZAH-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(/C#N)\C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide

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